4-(Tert-butyl)-2-isopropylphenol
CAS No.:
Cat. No.: VC13565273
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20O |
|---|---|
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | 4-tert-butyl-2-propan-2-ylphenol |
| Standard InChI | InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3 |
| Standard InChI Key | VDQVJATUUNGJNN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=CC(=C1)C(C)(C)C)O |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)C(C)(C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a phenol ring substituted with a tert-butyl group () at the para position (C4) and an isopropyl group () at the ortho position (C2) relative to the hydroxyl group (Figure 1) . The IUPAC name, 2-tert-butyl-4-propan-2-ylphenol, reflects this substitution pattern. Key identifiers include:
Synonyms and Regulatory Codes
Common synonyms include 4-tert-butyl-2-isopropylphenol and 2-isopropyl-4-tert-butylphenol. It is classified under HS Code 2907199090 (other monophenols) with a general tariff rate of 30.0% .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts alkylation or transalkylation of phenol derivatives:
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Alkylation of 4-tert-butylphenol: Reacting 4-tert-butylphenol with isopropanol in a dichloromethane solvent under reflux conditions yields the target compound.
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Transalkylation: Catalytic methods using mesoporous solid acids (e.g., Al-MCM-41) facilitate the transfer of alkyl groups between phenolic substrates .
Table 1: Optimal Reaction Conditions for Synthesis
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 40–60°C (reflux) | |
| Catalyst | Al-MCM-41, H₂SO₄ | |
| Yield | 35–60% |
Purification and Characterization
Post-synthesis purification involves column chromatography (silica gel, 30/70 ethyl acetate/hexane) or distillation. Structural confirmation is achieved via NMR (, ) and mass spectrometry .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 192.30 g/mol | |
| LogP (octanol-water) | 5.11 | |
| Vapor pressure | <5 Pa at 20°C |
Applications in Industry and Research
Antioxidant Properties
The phenolic hydroxyl group enables radical scavenging, making it a candidate for stabilizing polymers and lubricants . Its branched alkyl groups enhance steric hindrance, improving thermal stability compared to linear analogs .
Biochemical Research
In toxicity studies, 4-(tert-butyl)-2-isopropylphenol has been used as a model compound to assess endocrine disruption and aquatic toxicity. QSAR models highlight its moderate ecotoxicological impact (predicted ) .
Toxicological and Environmental Considerations
Acute and Chronic Toxicity
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Oral exposure (rats): A 13-week study reported a NOAEL of 500 mg/kg/day, with reversible hepatic and renal weight changes .
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Dermal irritation: Analogous compounds (e.g., 4-tert-pentylphenol) cause erythema and desquamation at 25 mg/kg/day .
Environmental Fate
The compound’s high LogP (5.11) suggests bioaccumulation potential. Microbial degradation in wastewater treatment plants is limited (<60% over 28 days), necessitating advanced oxidation processes for remediation .
Regulatory Status and Risk Management
International Regulations
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EU REACH: Listed as a substance of very high concern (SVHC) due to endocrine-disrupting properties .
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Australia (AICIS): Classified under Tier 2 for industrial use, requiring risk mitigation measures for worker exposure .
Risk Mitigation Strategies
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